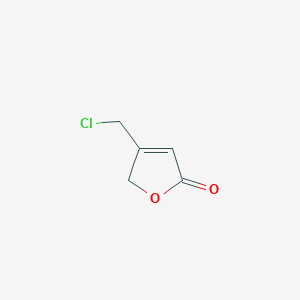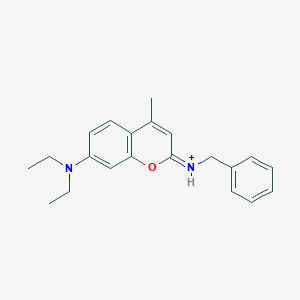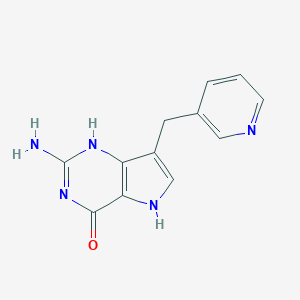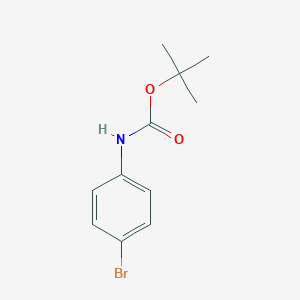
tert-Butyl-(4-Bromphenyl)carbamat
Übersicht
Beschreibung
tert-Butyl (4-bromophenyl)carbamate: is a chemical compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol . It is also known by other names such as N-Boc-4-bromoaniline and N-(tert-butoxycarbonyl)-4-bromoaniline . This compound is typically found as a white to light yellow powder or crystal .
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl (4-bromophenyl)carbamate is used as a building block in organic synthesis, particularly in the preparation of N-Boc-protected anilines .
Biology and Medicine: It is employed in the synthesis of biologically active molecules, including anti-inflammatory agents .
Industry: The compound is used in the production of specialty chemicals and pharmaceutical intermediates .
Wirkmechanismus
Target of Action
Tert-Butyl (4-bromophenyl)carbamate, also known as tert-butyl N-(4-bromophenyl)carbamate, is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that carbamates typically work by interacting with their targets in a way that alters their normal function . The specific changes resulting from this interaction depend on the nature of the target and the specific properties of the carbamate compound.
Biochemical Pathways
Carbamates are generally involved in a wide range of biochemical processes, but the specific pathways affected by this compound would depend on its exact targets .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound, which is a measure of how much and how quickly a drug enters the systemic circulation .
Result of Action
The effects would likely depend on the specific targets of the compound and the biochemical pathways it affects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how stable it is in a given environment . .
Biochemische Analyse
Biochemical Properties
It is known that the compound can serve as an ideal substrate for Suzuki coupling reactions This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these reactions
Molecular Mechanism
It is known that the compound can participate in Suzuki coupling reactions , which may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact molecular details of these processes remain to be determined.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: tert-Butyl (4-bromophenyl)carbamate can be synthesized through the reaction of 4-bromoaniline with di-tert-butyl dicarbonate in the presence of a base such as triethylamine . The reaction typically occurs in an organic solvent like dichloromethane at room temperature . The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems may be employed to enhance efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl (4-bromophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Suzuki coupling reactions due to the presence of the bromine atom.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to yield 4-bromoaniline .
Common Reagents and Conditions:
Suzuki Coupling: Uses palladium catalysts and boronic acids under basic conditions.
Deprotection: Typically involves trifluoroacetic acid in an organic solvent.
Major Products:
Suzuki Coupling: Produces biaryl compounds .
Deprotection: Yields 4-bromoaniline .
Vergleich Mit ähnlichen Verbindungen
Uniqueness: tert-Butyl (4-bromophenyl)carbamate is unique due to its bromine substituent , which makes it particularly useful in cross-coupling reactions like the Suzuki reaction . This differentiates it from other similar compounds that may have different halogen substituents or functional groups .
Eigenschaften
IUPAC Name |
tert-butyl N-(4-bromophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGPDTPSKUUHKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378590 | |
| Record name | tert-Butyl (4-bromophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131818-17-2 | |
| Record name | tert-Butyl (4-bromophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromoaniline, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
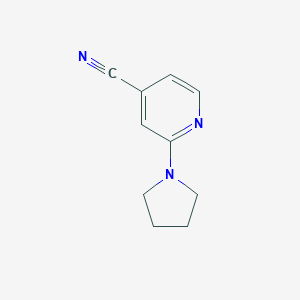

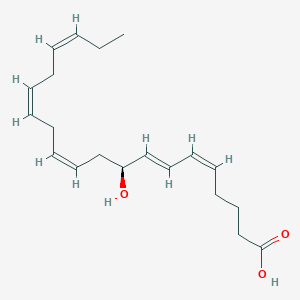
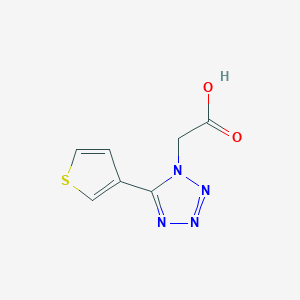
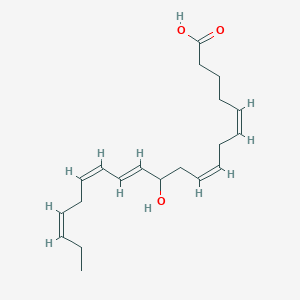
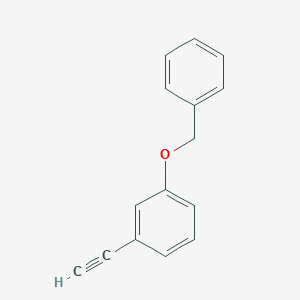
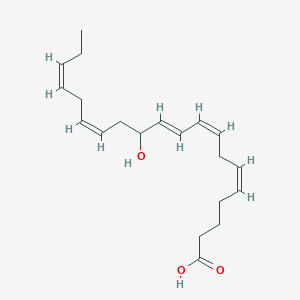

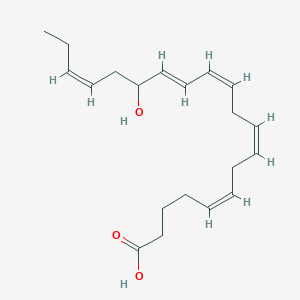
![2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B163518.png)

